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An In-depth Technical Guide to the Chemical Synthesis and Purification of Favipiravir Sodium

Introduction
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has garnered

significant attention for its efficacy against a range of RNA viruses, including influenza, Ebola,

and SARS-CoV-2.[1][2] It functions as a prodrug, which upon cellular uptake, is converted into

its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3] This active

metabolite selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential

enzyme for the replication of viral genomes, thereby preventing viral proliferation.[4][5]

The parent molecule, favipiravir, exhibits low solubility in aqueous media.[6] To enhance its

physicochemical properties for pharmaceutical applications, it is often converted into its sodium

salt. Favipiravir sodium demonstrates significantly improved water solubility, which can lead

to a higher rate and extent of absorption and a faster onset of therapeutic effects.[6][7]

Numerous synthetic strategies have been developed to produce favipiravir, driven by the need

for economical, scalable, and safe manufacturing processes.[1] This guide provides a detailed

overview of prominent synthetic routes, the specific process for forming the sodium salt, and

comprehensive purification and analytical methodologies.

Mechanism of Action: A Logical Overview
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Favipiravir's antiviral activity is initiated through its intracellular conversion to the active

triphosphate form. This process involves cellular enzymes and results in a molecule that

mimics purine nucleosides (guanosine and adenosine).[3][8] The active favipiravir-RTP then

competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA

strand by the RdRp enzyme.[9] This incorporation ultimately leads to the termination of RNA

chain elongation, halting viral replication.[4]
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Caption: Intracellular conversion of favipiravir and inhibition of viral RdRp.
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Chemical Synthesis of Favipiravir
Several synthetic pathways to favipiravir have been reported, starting from various

commercially available materials. The choice of route often depends on factors like cost,

scalability, safety, and overall yield.

Economical Synthesis via 3,6-dichloropyrazine-2-
carbonitrile
An economical and widely adopted route begins with 3,6-dichloropyrazine-2-carbonitrile.[1]

This pathway is notable for its efficiency and avoidance of chromatographic purification in some

optimized procedures.[1] The key transformations involve a fluorination step, followed by

hydroxylation and nitrile hydrolysis, which can be performed sequentially or in a one-pot

fashion.[1]
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Caption: Synthesis pathway of Favipiravir from a dichloro-intermediate.
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Experimental Protocol
The following protocol is adapted from an optimized, scalable procedure.[1]

Step 1: Fluorination to yield 3,6-difluoropyrazine-2-carbonitrile.

To a solution of 3,6-dichloropyrazine-2-carbonitrile in DMSO, add potassium fluoride (KF)

and tetrabutylammonium bromide (TBAB).

Heat the reaction mixture and monitor its completion using HPLC and TLC.

Upon completion, cool the mixture to room temperature, add water, and extract the

intermediate product with toluene. The organic phase containing the difluoro intermediate

is used directly in the next step without purification.[1]

Step 2: One-Pot Hydroxylation, Nitrile Hydrolysis, and Neutralization.

Treat the toluene solution of 3,6-difluoropyrazine-2-carbonitrile with aqueous sodium

hydroxide (2 N NaOH) under vigorous mixing. This biphasic reaction results in the

formation of the sodium salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile in the aqueous

phase.[1]

Separate the aqueous phase and treat it with hydrogen peroxide (H₂O₂) to hydrolyze the

nitrile group, affording favipiravir as its sodium salt.[1]

Acidify the aqueous solution with hydrochloric acid (HCl) to neutralize the sodium salt and

precipitate favipiravir.

Filter the resulting solid, wash with cold water and cold ethanol, and dry under vacuum at

50 °C.[1]

Alternative Synthetic Routes
Other notable synthetic pathways include those starting from 2-aminopyrazine[10] and 3-

aminopyrazine-2-carboxylic acid.[11] The route from 2-aminopyrazine involves a seven-step

process that includes regioselective chlorination, bromination, Pd-catalyzed cyanation, and a

Sandmeyer reaction to form the key 3,6-dichloropyrazine-2-carbonitrile intermediate, which is

then converted to favipiravir.[10] While this method avoids hazardous reagents like POCl₃, it
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involves a palladium catalyst, which can increase costs.[12] The synthesis starting from 3-

hydroxypyrazine-2-carboxylic acid is a four-step process involving amidation, nitration,

reduction, and fluorination.[3][11]

Starting

Material

Key

Intermediate(s)
Overall Yield

Advantages/Dis

advantages
Reference(s)

3,6-

dichloropyrazine-

2-carbonitrile

3,6-

difluoropyrazine-

2-carbonitrile

~43% (over 3

steps)

Economical,

scalable, avoids

chromatography.

[1]

[1]

2-aminopyrazine

3,6-

dichloropyrazine-

2-carbonitrile

~48% (for

intermediate)

Avoids

hazardous

POCl₃ but uses

expensive Pd-

catalyst.[10][12]

[10]

3-

hydroxypyrazine-

2-carboxylic acid

3-hydroxy-6-

nitropyrazine-2-

carboxamide

~8%

Utilizes

commercially

available starting

material.[11]

[3][11]

Diethyl malonate

2-

aminomalonamid

e

~16-17% (over 9

steps)

Uses

inexpensive

starting material,

suitable for large

scale.[13][14]

[13][14]

Table 1: Summary of Selected Synthetic Routes for Favipiravir.
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Parameter Condition

Reactants
3,6-dichloropyrazine-2-carbonitrile, Potassium

Fluoride (KF)

Catalyst/Reagent
Tetrabutylammonium Bromide (TBAB) or 18-

Crown-6

Solvent Dimethyl sulfoxide (DMSO)

Extraction Solvent Toluene

Yield 60-65% (with TBAB)

Table 2: Optimized Reaction Conditions for the Fluorination Step.[1]

Synthesis and Properties of Favipiravir Sodium
The conversion of favipiravir to its sodium salt is a straightforward acid-base reaction. This

transformation is critical for pharmaceutical formulations where enhanced aqueous solubility is

required. Studies have shown that the solubility of favipiravir sodium in water can be

approximately 100 times greater than that of the parent favipiravir.[6]

Experimental Protocol for Favipiravir Sodium Formation
In-situ Formation: As described in the synthetic protocol (Section 3.1), favipiravir sodium is

formed as an intermediate in the aqueous phase after the hydroxylation step with NaOH.[1]

Dedicated Salt Formation:

Dissolve purified favipiravir in a suitable solvent.

Add a stoichiometric amount of a sodium base, such as sodium hydroxide. The reaction

can be performed in an aqueous solution with pH adjustment.[15]

The resulting favipiravir sodium salt can be isolated, for instance, by crystallization. A

crystalline form of favipiravir sodium has been successfully generated and

characterized.[6]
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Confirmation of salt formation can be achieved through techniques like NMR and Flame

Emission Spectroscopy (FES) to determine sodium content.[6][7]

Property Favipiravir Favipiravir Sodium

Molecular Formula C₅H₄FN₃O₂ C₅H₃FN₃O₂Na

Molecular Weight 157.1 g/mol [4] 179.08 g/mol

Physical Appearance Light yellow to yellow solid[4] Crystalline solid[6]

Melting Point 187-193 °C[4] Not specified

Aqueous Solubility
Slightly soluble (~7.0 mg/mL)

[3]

Highly soluble (~100x greater

than favipiravir)[6]

Table 3: Physicochemical Properties of Favipiravir and Favipiravir Sodium.

Purification and Quality Control
Achieving high purity is essential for any active pharmaceutical ingredient (API). The

purification of favipiravir typically involves crystallization and washing, while quality control

relies on chromatographic techniques to identify and quantify impurities.

Purification Workflow
The primary goal of the purification process is to remove unreacted starting materials,

intermediates, by-products, and residual solvents. Modern synthetic routes are often optimized

to minimize the need for costly and time-consuming chromatographic purification.[1]
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Caption: General workflow for the purification of Favipiravir.

Experimental Protocol for Recrystallization
Take the crude, dried favipiravir solid and dissolve it in a minimal amount of a suitable hot

solvent, such as 95% ethanol[1] or ethyl acetate.[16][17]

Reflux the solution until all the solid has dissolved.
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Allow the solution to cool gradually to room temperature to promote the formation of well-

defined crystals.

Filter the crystallized product and wash it with a small amount of cold solvent.

Dry the purified crystals under vacuum at an elevated temperature (e.g., 50 °C) to remove

any residual solvent.[1]

Impurity Profiling and Quality Control
The quality of the final favipiravir product is assessed by identifying and quantifying any

impurities. These can be process-related impurities arising from the synthesis or degradation

products formed during storage.[18][19] High-performance liquid chromatography (HPLC) is the

standard technique for this analysis.[18][20]

Impurity Name/Type Chemical Name Origin

Process-Related
3,6-dichloropyrazine-2-

carbonitrile

Starting

material/Intermediate[10]

3,6-difluoropyrazine-2-

carbonitrile
Intermediate[18]

6-fluoro-3-hydroxy-nitrile Intermediate[18]

3-hydroxypyrazine-2-

carboxamide (FVPR-2/T-1105)

Intermediate/Related

substance[2][21]

6-chloro-3-hydroxypyrazine-2-

carboxamide
Intermediate/By-product[2]

Degradation
Oxidative Degradation Product

(FDP1)
Forced degradation[5]

Alkaline Degradation Product

(FDP2)
Forced degradation[5]

Metabolite
6-fluoro-3,5-dihydroxypyrazine-

2-carboxamide (FVPR-1)
Metabolite[21]
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Table 4: Common Impurities Associated with Favipiravir.

A validated stability-indicating HPLC method is crucial for quality control. A typical method uses

a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV

detection.[18][20] Such methods can accurately quantify favipiravir and separate it from its

known related substances and degradation products.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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